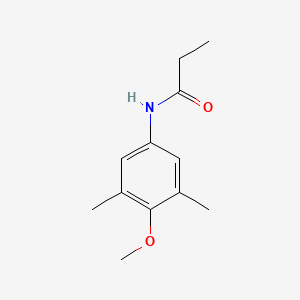
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine, also known as EPM, is a chemical compound that belongs to the family of piperazine derivatives. EPM has gained significant attention in the scientific community due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine can induce antidepressant-like effects in animal models of depression. It has also been shown to reduce anxiety-like behavior in rodents. Additionally, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been shown to have analgesic properties, reducing pain sensitivity in animal models. 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action could provide insight into the regulation of neurotransmitter systems and the development of new pharmacological agents. Finally, studies on the potential side effects and toxicity of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine are needed to determine its safety for human use.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has shown promising pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. Its potential use in the treatment of neurodegenerative diseases makes it an important area of research. However, further investigation into its mechanism of action and potential side effects is needed to determine its safety and efficacy for human use.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 2-ethoxyaniline with 3-methoxybenzylchloride in the presence of sodium hydride, followed by the addition of piperazine. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been shown to exhibit a wide range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of schizophrenia, Parkinson's disease, and Alzheimer's disease. Additionally, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been investigated for its ability to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-10-5-4-9-19(20)22-13-11-21(12-14-22)16-17-7-6-8-18(15-17)23-2/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWSUJEAOBBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)



![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)

